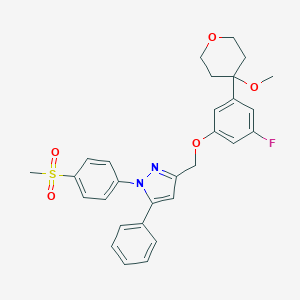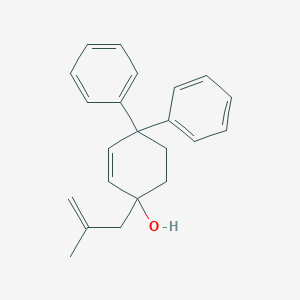
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol, also known as MDCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MDCH is a cyclohexenol derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
The mechanism of action of 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has also been shown to modulate the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses and inflammation.
生化和生理效应
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been shown to have anti-oxidant effects, which may help to protect against oxidative stress and inflammation.
实验室实验的优点和局限性
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has several advantages for lab experiments, including its ease of synthesis and its potential as a chiral auxiliary. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity.
未来方向
There are several potential future directions for the study of 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol, including its use as a building block for the synthesis of other compounds, its potential as a light-emitting material, and its potential as an anti-inflammatory and anti-tumor agent. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol and its potential applications in various fields.
合成方法
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been synthesized using different methods, including the Grignard reaction, Friedel-Crafts alkylation, and Suzuki-Miyaura cross-coupling. The Grignard reaction involves the reaction of magnesium with an organic halide to form a magnesium halide, which then reacts with a carbonyl compound to form the desired product. The Friedel-Crafts alkylation involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst. The Suzuki-Miyaura cross-coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
科学研究应用
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been studied for its potential as an anti-inflammatory and anti-tumor agent. In material science, 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been studied for its potential as a light-emitting material and as a building block for the synthesis of other compounds. In organic synthesis, 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been studied for its potential as a chiral auxiliary and as a precursor for the synthesis of other compounds.
属性
CAS 编号 |
126421-34-9 |
|---|---|
产品名称 |
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol |
分子式 |
C22H24O |
分子量 |
304.4 g/mol |
IUPAC 名称 |
1-(2-methylprop-2-enyl)-4,4-diphenylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C22H24O/c1-18(2)17-21(23)13-15-22(16-14-21,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-13,15,23H,1,14,16-17H2,2H3 |
InChI 键 |
YMWCZKVTJDUOQE-UHFFFAOYSA-N |
SMILES |
CC(=C)CC1(CCC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
规范 SMILES |
CC(=C)CC1(CCC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
同义词 |
1-(2-METHYL-ALLYL)-4,4-DIPHENYL-CYCLOHEX-2-ENOL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



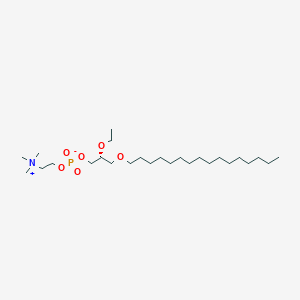
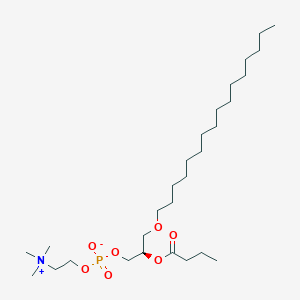

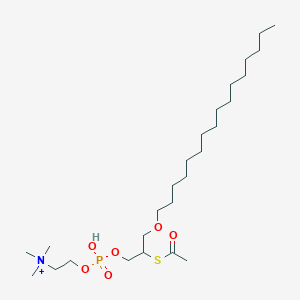
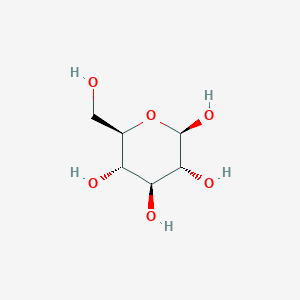
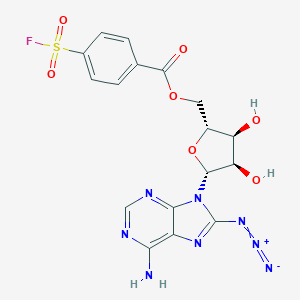

![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)
![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)
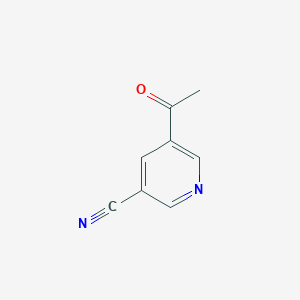
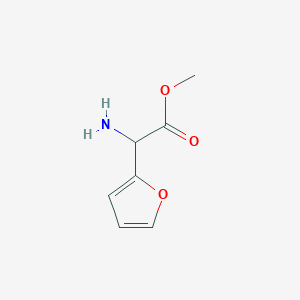
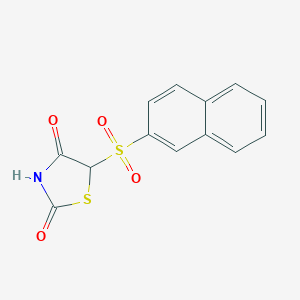
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)
